molecular formula C8H12NO+ B1230997 2-(3-Hydroxyphenyl)ethanaminium

2-(3-Hydroxyphenyl)ethanaminium

Cat. No. B1230997
M. Wt: 138.19 g/mol
InChI Key: GHFGJTVYMNRGBY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-tyraminium is an ammonium ion that is the conjugate acid of m-tyramine;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a m-tyramine.

Scientific Research Applications

1. Applications in Chemistry and Biology

2-(3-Hydroxyphenyl)ethanaminium and its derivatives, such as 3-hydroxycoumarin, have gained attention in the realm of synthetic organic chemistry and in various biological fields. As precursor molecules, they are significant in industries like pharmaceuticals and agrochemicals. Their reactivity leads to the formation of various heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).

2. Role in Analytical Chemistry

Analytical methods focused on determining antioxidant activity extensively explore compounds like 2-(3-Hydroxyphenyl)ethanaminium. These methods are crucial in various fields, including food engineering and pharmaceuticals, due to the compound's involvement in antioxidant reactions and their kinetics, highlighting its importance in scientific research (Munteanu & Apetrei, 2021).

3. Environmental Remediation

The compound and its related structures have been explored for their utility in environmental management. Hydroxyapatite, structurally similar to 2-(3-Hydroxyphenyl)ethanaminium, showcases promising applications in treating air, water, and soil pollution due to its adsorption capacities, acid-base adjustability, and ion-exchange capability, underscoring the potential of phenyl ethanaminium derivatives in environmental cleanup activities (Ibrahim et al., 2020).

properties

Product Name

2-(3-Hydroxyphenyl)ethanaminium

Molecular Formula

C8H12NO+

Molecular Weight

138.19 g/mol

IUPAC Name

2-(3-hydroxyphenyl)ethylazanium

InChI

InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2/p+1

InChI Key

GHFGJTVYMNRGBY-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC(=C1)O)CC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxyphenyl)ethanaminium
Reactant of Route 2
2-(3-Hydroxyphenyl)ethanaminium
Reactant of Route 3
2-(3-Hydroxyphenyl)ethanaminium
Reactant of Route 4
2-(3-Hydroxyphenyl)ethanaminium
Reactant of Route 5
2-(3-Hydroxyphenyl)ethanaminium
Reactant of Route 6
2-(3-Hydroxyphenyl)ethanaminium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.